molecular formula C18H17N3O2S2 B2590588 N-(2,4-dimethoxybenzyl)-1-(6H-thieno[2,3-b]pyrrol-5-ylcarbonyl)piperidine-4-carboxamide CAS No. 1243058-35-6

N-(2,4-dimethoxybenzyl)-1-(6H-thieno[2,3-b]pyrrol-5-ylcarbonyl)piperidine-4-carboxamide

Cat. No. B2590588
CAS RN: 1243058-35-6
M. Wt: 371.47
InChI Key: QCYHQAYEHFAIOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,4-Dimethoxybenzylamine can be preprepared by reduction (NaBH4, BF3.OEt2, THF) of 2,4-dimethoxybenzonitrile . It has been used in the synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem Ugi/Robinson-Gabriel reaction sequence .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethoxybenzylamine is represented by the SMILES string COc1ccc(CN)c(OC)c1 .


Chemical Reactions Analysis

2,4-Dimethoxybenzylamine has been used in the total synthesis of (-)-muraymycin D2 and its epimer, the antibacterial nucleoside natural product . It has also been used in the two-step synthesis of amide derivatives of uracil polyoxin C (UPOC) methyl ester using the Ugi reaction .


Physical And Chemical Properties Analysis

2,4-Dimethoxybenzylamine has a refractive index of 1.549 (lit.), a boiling point of 140 °C/1 mmHg (lit.), and a density of 1.113 g/mL at 25 °C (lit.) .

Scientific Research Applications

Pharmaceutical Research

These compounds exhibit potential as intermediates in the synthesis of various pharmaceutical agents. The presence of the sulfonamide group in 2-{[4-(methylsulfanyl)phenyl]amino}-N-phenylpyridine-3-sulfonamide suggests its utility in creating novel diuretics, antihypertensive agents, and oral hypoglycemic agents. For instance, sulfonamides are known to be crucial in the synthesis of drugs like glimepiride, an anti-diabetic drug .

Material Science

The compound N-(2,4-dimethoxybenzyl)-1-(6H-thieno[2,3-b]pyrrol-5-ylcarbonyl)piperidine-4-carboxamide has been identified as a potential host material for organic light-emitting diodes (OLEDs). Its structure, which includes a thieno[2,3-b]pyridine moiety, is beneficial for high-efficiency green and blue phosphorescent OLEDs due to its high triplet energy levels .

Safety and Hazards

2,4-Dimethoxybenzylamine is classified as Eye Damage 1 and Skin Corrosion 1B. It has the signal word “Danger” and the hazard statement H314 .

properties

IUPAC Name

2-(4-methylsulfanylanilino)-N-phenylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-24-16-11-9-14(10-12-16)20-18-17(8-5-13-19-18)25(22,23)21-15-6-3-2-4-7-15/h2-13,21H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYHQAYEHFAIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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